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molecular formula C7H16N2O B1628185 [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol CAS No. 908861-46-1

[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol

Cat. No. B1628185
M. Wt: 144.21 g/mol
InChI Key: JCCWMSYGCHUCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557215B2

Procedure details

The method follows that of S6 using 2-hydroxymethyl-pyrrolidin-1-yl-acetonitrile (19.5 g, 0.139 mol), LiAlH4 (15.84 g, 0.417 mol) and dry THF (150 mL). The title-compound (12.5 g, 63%) was afforded as straw-coloured oil by kugelrohr distillation (142° C., 0.3 mbar). δH (250 MHz; CDCl3); 1.6-1.9 (m, 4H, CH2CH2CH2, CH2CH2CH), 1.98 (s (broad), 3H, NH2, OH), 2.3 (m, 1H), 2.45 (m, 1H), 2.55 (m, 1H), 2.75-2.85 (m, 3H), 3.19 (m, 1H, NCHCH2), 3.4 (2×d, 1H, J=3 Hz and J=11 Hz, 1×CHCH2OH), 3.6 (2×d, 1H, J=3 Hz and J=11 Hz, 1×CHCH2OH); IR υmax/cm−1; 3375 (NH2), 3300 (NH2), 3200 (OH), 2970-2800 (CH2, CH3), 1600, 1475, 1375, 1230 and 1060; FAB MS, m/z(M+H)+ 145.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
15.84 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[CH2:7][CH2:6][CH2:5][N:4]1[CH2:8][C:9]#[N:10].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[NH2:10][CH2:9][CH2:8][N:4]1[CH2:5][CH2:6][CH2:7][CH:3]1[CH2:2][OH:1] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
OCC1N(CCC1)CC#N
Step Two
Name
Quantity
15.84 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCN1C(CCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07557215B2

Procedure details

The method follows that of S6 using 2-hydroxymethyl-pyrrolidin-1-yl-acetonitrile (19.5 g, 0.139 mol), LiAlH4 (15.84 g, 0.417 mol) and dry THF (150 mL). The title-compound (12.5 g, 63%) was afforded as straw-coloured oil by kugelrohr distillation (142° C., 0.3 mbar). δH (250 MHz; CDCl3); 1.6-1.9 (m, 4H, CH2CH2CH2, CH2CH2CH), 1.98 (s (broad), 3H, NH2, OH), 2.3 (m, 1H), 2.45 (m, 1H), 2.55 (m, 1H), 2.75-2.85 (m, 3H), 3.19 (m, 1H, NCHCH2), 3.4 (2×d, 1H, J=3 Hz and J=11 Hz, 1×CHCH2OH), 3.6 (2×d, 1H, J=3 Hz and J=11 Hz, 1×CHCH2OH); IR υmax/cm−1; 3375 (NH2), 3300 (NH2), 3200 (OH), 2970-2800 (CH2, CH3), 1600, 1475, 1375, 1230 and 1060; FAB MS, m/z(M+H)+ 145.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
15.84 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[CH2:7][CH2:6][CH2:5][N:4]1[CH2:8][C:9]#[N:10].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[NH2:10][CH2:9][CH2:8][N:4]1[CH2:5][CH2:6][CH2:7][CH:3]1[CH2:2][OH:1] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
OCC1N(CCC1)CC#N
Step Two
Name
Quantity
15.84 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCN1C(CCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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